molecular formula C19H23NO3 B6502912 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide CAS No. 1396773-89-9

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide

Cat. No.: B6502912
CAS No.: 1396773-89-9
M. Wt: 313.4 g/mol
InChI Key: JELAGGVMRHKZEZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides It is characterized by the presence of an ethoxy group at the second position of the naphthalene ring and a hydroxycyclohexyl group attached to the nitrogen atom of the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide typically involves the following steps:

    Formation of 2-ethoxynaphthalene: This can be achieved by reacting naphthalene with ethyl bromide in the presence of a base such as potassium carbonate.

    Preparation of 3-hydroxycyclohexylamine: Cyclohexanone is first converted to 3-hydroxycyclohexanone, which is then reduced to 3-hydroxycyclohexylamine using a reducing agent like sodium borohydride.

    Coupling Reaction: The final step involves the coupling of 2-ethoxynaphthalene with 3-hydroxycyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-ethoxy-N-(3-oxocyclohexyl)naphthalene-1-carboxamide.

    Reduction: Formation of 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-amine.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxynaphthalene: Lacks the carboxamide and hydroxycyclohexyl groups, making it less versatile in biological applications.

    N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-ethoxy-N-(3-methoxycyclohexyl)naphthalene-1-carboxamide: The methoxy group may alter its hydrogen bonding capabilities compared to the hydroxy group.

Uniqueness

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide is unique due to the presence of both the ethoxy and hydroxycyclohexyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for hydrogen bonding, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-23-17-11-10-13-6-3-4-9-16(13)18(17)19(22)20-14-7-5-8-15(21)12-14/h3-4,6,9-11,14-15,21H,2,5,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELAGGVMRHKZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCC(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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